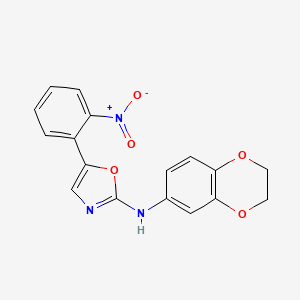![molecular formula C18H21NSe B14220013 Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- CAS No. 730907-43-4](/img/structure/B14220013.png)
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C18H21NSe This compound is characterized by the presence of a benzenemethanamine backbone with a 3-methyl-2-(phenylseleno)butylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a suitable aldehyde or ketone in the presence of a selenium-containing reagent. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, such as antioxidant or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- involves its interaction with molecular targets and pathways in biological systems. The selenium moiety plays a crucial role in its activity, potentially through redox reactions or binding to specific proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the selenium moiety.
Benzenemethanamine, 3-methyl-: Similar structure but lacks the selenium moiety and the butylidene substituent.
Uniqueness
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s redox activity or binding affinity is advantageous.
Eigenschaften
CAS-Nummer |
730907-43-4 |
|---|---|
Molekularformel |
C18H21NSe |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
N-benzyl-3-methyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C18H21NSe/c1-15(2)18(20-17-11-7-4-8-12-17)14-19-13-16-9-5-3-6-10-16/h3-12,14-15,18H,13H2,1-2H3 |
InChI-Schlüssel |
XTRLTUCVHUSYLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


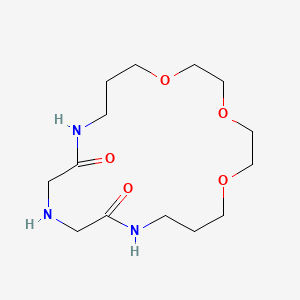
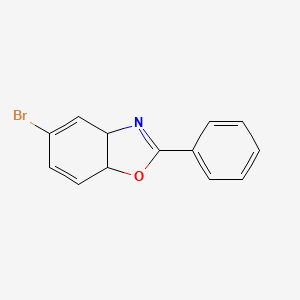
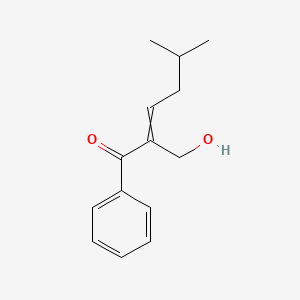

![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
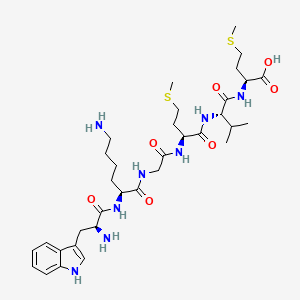
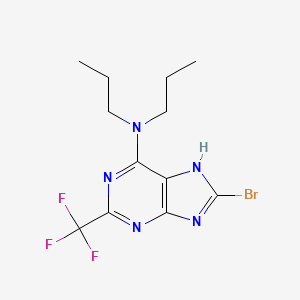
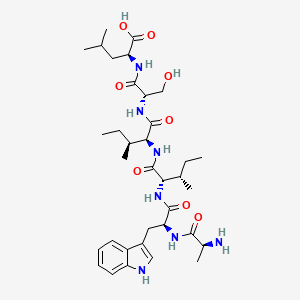
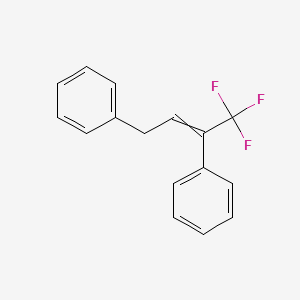
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
